
5-Methyl-2-phenylpyrazolidin-3-one
Overview
Description
5-Methyl-2-phenylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C10H12N2O It is a member of the pyrazolidinone family, characterized by a pyrazolidine ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylpyrazolidin-3-one typically involves the reaction of α,β-unsaturated esters with hydrazine hydrate. One common method is the cyclization of 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature, yielding the desired pyrazolidinone derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidinones.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolidinones, which can have different functional groups attached to the pyrazolidine ring.
Scientific Research Applications
Scientific Research Applications
5-Methyl-2-phenylpyrazolidin-3-one has been explored for multiple applications across chemistry, medicine, and materials science. Below are the primary areas of application:
Medicinal Chemistry
Research has indicated that this compound exhibits potential as an anti-inflammatory and antioxidant agent. Studies have highlighted its role in inhibiting pro-inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Notably, derivatives of this compound have shown promising results in:
- Antitumor Activity : Investigations into the anticancer properties of pyrazolidinone derivatives suggest efficacy against various cancer cell lines, including leukemia and breast cancer .
- Antimicrobial Properties : The compound has been studied for its ability to combat bacterial and fungal infections .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic compounds. It is utilized in:
- Synthesis of Pyrazolone Derivatives : These derivatives are often explored for their biological activities, including their use as potential drug candidates .
- Formation of Chemosensors : The compound's ability to form complexes with metal ions enables its application in developing chemosensors for detecting specific ions .
Industrial Applications
The compound is also relevant in industrial chemistry, particularly in the production of dyes and other chemicals. Its unique structure allows it to participate in various chemical reactions, making it useful in:
- Dye Manufacturing : Its derivatives can be employed to create colorants with specific properties.
- Electron Transfer Agents : Certain substituted forms of pyrazolidinones have been patented for use as electron transfer agents in photographic processes .
Case Study 1: Anticancer Activity
A study conducted by Magdy Ahmed Ibrahim et al. focused on the synthesis of pyrazole-thiazolidinone hybrids derived from this compound. The findings revealed significant anticancer activity against multiple cell lines, with specific attention to the structure-activity relationship (SAR) indicating that substituents on the thiazolidine ring influenced potency .
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various pyrazolidinone derivatives. The study demonstrated that modifications to the this compound structure enhanced its efficacy against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, as a cyclooxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Phenylbutazone: Another pyrazolidinone derivative with anti-inflammatory properties.
Phenazone: Known for its analgesic and antipyretic effects.
Pyrazolone: A related compound with various pharmacological activities.
Uniqueness: 5-Methyl-2-phenylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .
Biological Activity
5-Methyl-2-phenylpyrazolidin-3-one is a heterocyclic organic compound belonging to the pyrazolidinone family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and features a pyrazolidine ring with a ketone functional group. Its structural uniqueness arises from the specific substitution pattern of the methyl and phenyl groups, which contribute to its stability and reactivity. The compound's molecular structure can be represented as follows:
The primary mechanism of action for this compound is its role as a cyclooxygenase (COX) inhibitor . By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators in inflammatory processes. This inhibition is crucial for its anti-inflammatory and analgesic effects, making it a valuable compound in pharmacological research.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. In various studies, it has been shown to reduce inflammation and pain in animal models, comparable to other known pyrazolidinones like phenylbutazone and phenazone.
Table 1: Comparative Analysis of Anti-inflammatory Activity
Compound | Activity Type | Reference |
---|---|---|
This compound | Anti-inflammatory | |
Phenylbutazone | Anti-inflammatory | |
Phenazone | Analgesic |
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.
Table 2: Antimicrobial Efficacy
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 10 |
Study on Anti-inflammatory Effects
A notable study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by formalin, showcasing its potential as an effective anti-inflammatory agent. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
Antimicrobial Testing
In another investigation assessing antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound showed substantial inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-2-phenylpyrazolidin-3-one, and how can purity be ensured?
Methodological Answer: The compound is commonly synthesized via condensation of phenylhydrazine with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions. Key steps include refluxing the mixture in acetic acid, followed by cooling, ether washing, and recrystallization in ethanol. Purity is validated via thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) as the solvent system, with iodine vapor visualization . For higher yields, inert atmospheres (e.g., nitrogen) and dimethylformamide (DMF) as a solvent are recommended to minimize side reactions .
Q. What analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methyl and phenyl groups).
- High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase columns (e.g., C18) with UV detection .
- Mass Spectrometry (MS): Validates molecular weight (e.g., 220.27 g/mol for C₁₂H₁₆N₂O₂) .
- TLC: Monitors reaction progress and purity .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes or by-product formation?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents like DMF enhance reaction rates but may promote side reactions (e.g., dimerization). Ethanol or THF is preferred for controlled synthesis .
- Catalysts: FeCl₃-SiO₂ composites improve cyclization efficiency in multi-step syntheses (e.g., fused heterocycles) by stabilizing intermediates .
- Temperature: Prolonged reflux (>24 hours) increases by-products (e.g., hydrazine derivatives), necessitating strict monitoring via TLC .
Q. What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial or anticancer properties)?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial: Disk diffusion assays against E. coli or S. aureus with compound-loaded disks (concentration range: 10–100 µg/mL).
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl to trifluoromethyl) and compare bioactivity using dose-response curves .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Yield Discrepancies: Compare reaction parameters (e.g., solvent purity, inert atmosphere use). For example, yields drop from 85% to 60% if acetic acid is under-refluxed versus DMF-based methods .
- Spectroscopic Variations: Cross-reference with databases (e.g., SDBS Library ) and validate via independent techniques (e.g., X-ray crystallography for ambiguous NMR signals) .
Q. What strategies improve regioselectivity in pyrazolidinone derivatives during functionalization?
Methodological Answer:
- Directed Metalation: Use directing groups (e.g., pyridinyl or morpholino) to control substitution sites during electrophilic attacks .
- Protecting Groups: Temporarily block reactive sites (e.g., NH groups with Boc) to isolate desired regioisomers .
Q. How can computational methods enhance the design of pyrazolidinone-based inhibitors?
Methodological Answer:
- Molecular Docking: Simulate binding affinities to target proteins (e.g., PI3Kα or kinase domains) using software like AutoDock Vina.
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
Q. Tables for Key Data
Property | Value/Method | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₆N₂O₂ | |
Molecular Weight | 220.27 g/mol | |
Optimal Recrystallization | Ethanol (yield: 85–90%) | |
TLC Solvent System | Toluene/ethyl acetoacetate/water | |
Common By-Products | Hydrazine derivatives |
Properties
IUPAC Name |
5-methyl-2-phenylpyrazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAOQFPUMLQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332597 | |
Record name | 5-Methyl-2-phenyl-3-pyrzolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13292-56-3 | |
Record name | 5-Methyl-2-phenyl-3-pyrzolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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